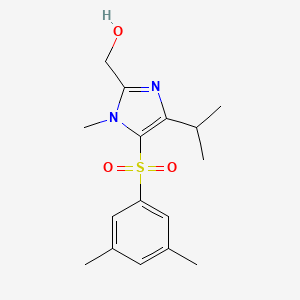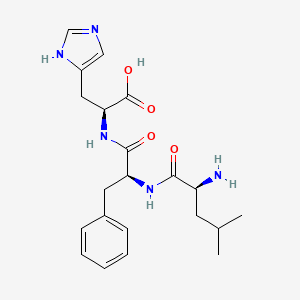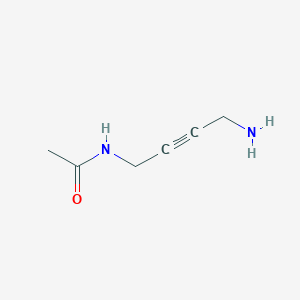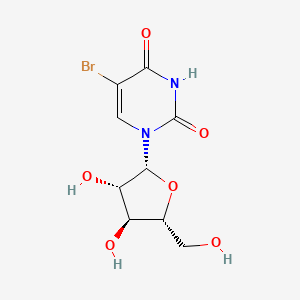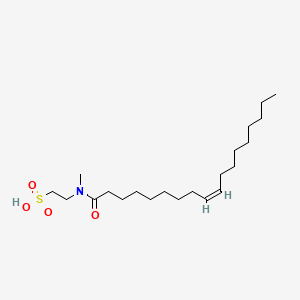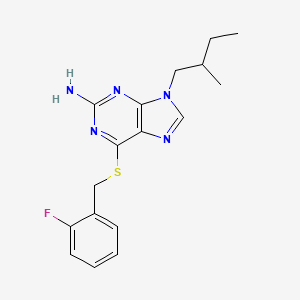
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine is a synthetic organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a fluorobenzylthio group and a methylbutyl side chain attached to the purine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine typically involves multiple steps, starting with the preparation of the purine core. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a fluorobenzyl halide under basic conditions.
Attachment of the Methylbutyl Side Chain: The methylbutyl side chain is attached through an alkylation reaction, where an appropriate alkyl halide reacts with the purine core in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of flow microreactor systems to improve reaction efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group may enhance binding affinity to these targets, while the purine core can modulate biological activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzylthio-9-(2-methylbutyl)-9H-purin-2-amine: Lacks the fluorine atom, which may affect its binding affinity and biological activity.
6-((2-Chlorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and interactions.
Uniqueness
The presence of the fluorobenzylthio group in 6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various research applications.
Propriétés
Numéro CAS |
2803-90-9 |
|---|---|
Formule moléculaire |
C17H20FN5S |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
6-[(2-fluorophenyl)methylsulfanyl]-9-(2-methylbutyl)purin-2-amine |
InChI |
InChI=1S/C17H20FN5S/c1-3-11(2)8-23-10-20-14-15(23)21-17(19)22-16(14)24-9-12-6-4-5-7-13(12)18/h4-7,10-11H,3,8-9H2,1-2H3,(H2,19,21,22) |
Clé InChI |
YDWYMSOOMCJVMI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



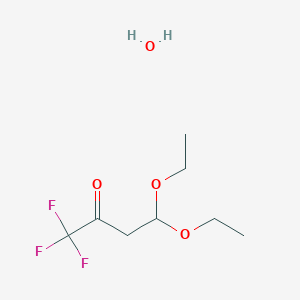
![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)

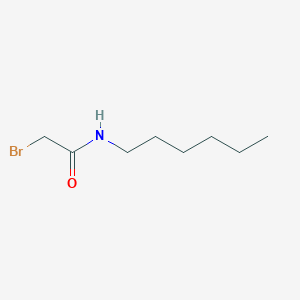

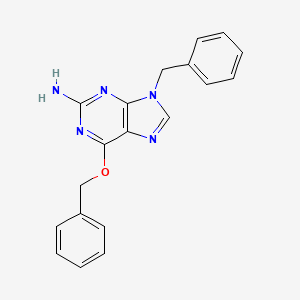
![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)
